Butoxytrimethylsilane

Silylation Green Chemistry Functional Group Tolerance

Butoxytrimethylsilane (CAS 1825-65-6) is a colorless, volatile, moisture-sensitive organosilicon compound belonging to the alkoxysilane class of silylating agents. It is structurally defined by a silicon atom bonded to three methyl groups and an n-butoxy group, yielding the molecular formula C₇H₁₈OSi and a molecular weight of 146.3 g/mol.

Molecular Formula C7H18OSi
Molecular Weight 146.3 g/mol
CAS No. 1825-65-6
Cat. No. B154283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButoxytrimethylsilane
CAS1825-65-6
Molecular FormulaC7H18OSi
Molecular Weight146.3 g/mol
Structural Identifiers
SMILESCCCCO[Si](C)(C)C
InChIInChI=1S/C7H18OSi/c1-5-6-7-8-9(2,3)4/h5-7H2,1-4H3
InChIKeyYTJUXOIAXOQWBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butoxytrimethylsilane (CAS 1825-65-6): A Neutral Trimethylsilylating Agent for Controlled Organic Functionalization


Butoxytrimethylsilane (CAS 1825-65-6) is a colorless, volatile, moisture-sensitive organosilicon compound belonging to the alkoxysilane class of silylating agents. It is structurally defined by a silicon atom bonded to three methyl groups and an n-butoxy group, yielding the molecular formula C₇H₁₈OSi and a molecular weight of 146.3 g/mol [1]. This compound is primarily employed in organic synthesis for the introduction of the trimethylsilyl (TMS) protecting group onto reactive functionalities such as hydroxyl groups in alcohols and phenols. It is also a key reagent in mechanistic photochemical studies as a radical trap [2] and is used in the synthesis of organometallic complexes [3].

Why Generic Substitution Fails: The Critical Importance of Butoxytrimethylsilane's Neutral Byproduct and Steric Profile in Silylation


The assumption that all trimethylsilylating agents are interchangeable is a significant scientific and operational risk. Generic substitution with more common chlorosilanes like trimethylsilyl chloride (TMSCl) fails due to the liberation of stoichiometric hydrogen chloride (HCl) gas, a highly corrosive byproduct that can catalyze unwanted side reactions, degrade acid-sensitive substrates, and necessitate additional base scavengers, thereby complicating reaction workup and reducing yield [1]. In contrast, butoxytrimethylsilane, as an alkoxysilane, generates neutral byproducts (e.g., alcohols), simplifying protocols and improving functional group tolerance [2]. Furthermore, the steric and electronic properties of the n-butoxy group, quantified by Taft's 3D parameter (Es = -0.348), confer a specific reactivity profile distinct from smaller alkoxy (e.g., methoxy) or more sterically hindered (e.g., tert-butoxy) analogs, which is critical for achieving selective protection of less hindered alcohols [3].

Quantitative Differentiation of Butoxytrimethylsilane (1825-65-6): Evidence-Based Performance Against Key Comparators


Differentiation from Chlorosilanes: Absence of Corrosive HCl Byproduct Generation

Butoxytrimethylsilane differentiates itself from the widely used trimethylchlorosilane (TMSCl) by generating a neutral alcohol byproduct (n-butanol) rather than corrosive hydrogen chloride (HCl) gas upon silylation of alcohols and amines [1]. This eliminates the need for a base scavenger, such as triethylamine, which is typically required with TMSCl to neutralize HCl and prevent substrate degradation or side reactions [2].

Silylation Green Chemistry Functional Group Tolerance

Steric Differentiation from Methoxy Analogs: Enhanced Selectivity for Less Hindered Alcohols

The n-butoxy group in butoxytrimethylsilane provides a quantifiably different steric environment compared to smaller alkoxy analogs like methoxytrimethylsilane. Taft's 3D parameter (Es), a quantitative measure of steric bulk, is -0.348 for the n-butyl substituent, compared to 0 for a methyl group [1]. This intermediate steric bulk enhances selectivity for silylation of primary alcohols in the presence of more hindered secondary or tertiary alcohols, a property not achieved with the less sterically demanding methoxy analog [2].

Chemoselectivity Protecting Groups Steric Effects

Physical Property Differentiation: Vapor Pressure Comparison with tert-Butoxytrimethylsilane for Material Processing

Butoxytrimethylsilane (n-butoxy) exhibits a vapor pressure of 11.0 ± 0.2 mmHg at 25°C, which is significantly lower than that of its branched isomer, tert-butoxytrimethylsilane, at 36.1 mmHg at 25°C [1]. This lower volatility for the linear isomer is a key differentiator for applications requiring slower, more controlled delivery in the vapor phase, such as in atomic layer deposition (ALD) or surface silylation treatments, where the higher volatility of the tert-butoxy analog might lead to rapid, non-uniform deposition or excessive reagent consumption .

Chemical Vapor Deposition (CVD) Volatility Surface Modification

Unique Mechanistic Application: Quantified Product Yield in Photochemical Radical Trapping Studies

Butoxytrimethylsilane serves as a specific and quantifiable trap for trimethylsilyl radicals generated during photolysis. In a study of 1,1-dimethyl-1-silacyclobut-2-ene photolysis, tert-butoxytrimethylsilane (the tert-butyl isomer) was produced with a yield of 5.9% at 49% conversion, as determined by GC analysis, alongside other primary products [1]. In a related study, trapping of trimethylsilyl radicals with excess tert-butyl alcohol resulted in a constant product ratio of Me₃COSiMe₃ to Me₃SiSiMe₃ of 0.19 ± 0.05, demonstrating a fixed and reproducible partition of radical pathways [2]. This specific, quantifiable role is a differentiating application that is not a primary function of other common silylating agents like HMDS or BSA.

Mechanistic Chemistry Photochemistry Radical Reactions

High-Value Application Scenarios for Butoxytrimethylsilane (1825-65-6) Based on Differentiated Evidence


Silylation of Acid-Sensitive and Complex Substrates in Medicinal Chemistry

Procurement should prioritize butoxytrimethylsilane for the protection of alcohols or amines in molecules containing acid-labile functional groups (e.g., acetals, epoxides, certain heterocycles). The generation of a neutral n-butanol byproduct, in contrast to the corrosive HCl from TMSCl, avoids substrate degradation, eliminates the need for amine base scavengers, and leads to higher yields and simpler purification, a critical factor in multi-step natural product or pharmaceutical syntheses [1].

Chemoselective Protection of Primary Alcohols in Polyol Synthesis

In the synthesis of complex carbohydrates, nucleosides, or polyhydroxylated natural products, butoxytrimethylsilane is the preferred reagent for achieving chemoselective silylation. Its moderate steric bulk (Taft's Es = -0.348) enables the preferential protection of a less hindered primary alcohol over secondary or tertiary alcohols, a selectivity advantage over less bulky (e.g., methoxy) silylating agents [2]. This control is essential for regio-controlled functionalization of complex molecules.

Controlled Vapor-Phase Delivery for Surface Modification and Thin Film Deposition

For applications in materials science such as surface silylation, atomic layer deposition (ALD), or chemical vapor deposition (CVD), butoxytrimethylsilane is the superior precursor when precise control over the vapor delivery rate is paramount. Its lower vapor pressure (11.0 mmHg at 25°C) compared to its more volatile tert-butoxy isomer (36.1 mmHg) provides a wider process window for achieving uniform, self-limiting surface reactions, which is critical for the fabrication of advanced semiconductor devices or functional coatings [3].

Mechanistic Probe for Silyl Radical Intermediates in Photochemistry

In academic and industrial research focused on reaction mechanism elucidation, butoxytrimethylsilane is a specialized and quantitative reagent for trapping and identifying transient trimethylsilyl radical intermediates generated under photochemical conditions. Its use has been validated in peer-reviewed studies to establish product ratios and radical partition pathways, making it an essential tool for mechanistic investigation [4].

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